1-Isopropoxyacetone
Description
Significance in Contemporary Organic Chemistry
1-Isopropoxyacetone, with the molecular formula C6H12O2, is a methyl ketone substituted by an isopropoxy group at the primary position. benchchem.comnih.gov Its significance in contemporary organic chemistry stems from its dual functionality, possessing both an ether and a ketone group. nih.govcymitquimica.com This unique structural arrangement allows it to serve as a valuable intermediate and building block in a variety of synthetic transformations. cymitquimica.com
In the realm of organic synthesis, this compound is utilized as a reagent and a solvent. benchchem.com Its ability to dissolve a wide array of organic compounds makes it a useful medium for conducting chemical reactions. benchchem.com Furthermore, its reactive carbonyl and ether functionalities make it a precursor for synthesizing more complex molecules. benchchem.comcymitquimica.com For instance, it can undergo oxidation to yield carboxylic acids or be reduced to form corresponding alcohols. benchchem.com The isopropoxy group can also be substituted under appropriate conditions, opening avenues for further molecular diversification. benchchem.com
Recent research has also highlighted the potential of this compound in various applications. It has been identified as a volatile compound in fermenting coconut inflorescent sap, which is used to trap the red palm weevil, a significant pest. updatepublishing.com Additionally, it has been detected in studies related to the chemical composition of whitewater in paper recycling processes and as a product in the hydrogenolysis of glycerol. researchgate.netscielo.br These findings suggest a broader relevance of this compound beyond traditional organic synthesis, extending into fields like agricultural science and industrial chemistry.
Historical Context of Related Alkoxyacetone Derivatives
The study of alkoxyacetone derivatives is not a new endeavor in the field of chemistry. The preparation of various alkoxyacetones, including isopropoxyacetone, was explored in earlier research focused on the synthesis of potential tumor-inhibiting compounds. dokumen.pub These early investigations laid the groundwork for understanding the synthesis and reactivity of this class of compounds.
The synthesis of alkoxyacetones was often achieved through reactions involving the corresponding alcohol and a starting material like chloroacetone (B47974) or bromoacetone. For example, the Williamson ether synthesis, a classic method for forming ethers, could be adapted for this purpose. Another historical approach involved the reaction of an organometallic reagent, such as a Grignard reagent, with an appropriate precursor. dokumen.pub
Over the years, the synthetic methodologies for preparing alkoxyacetones have evolved. Modern techniques often focus on improving yield, selectivity, and environmental compatibility. For instance, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of α-alkoxyketones, demonstrating the continuous advancement in this area. researchgate.net The historical development of synthetic routes to alkoxyacetones provides a rich context for appreciating the current state of research and the ongoing efforts to develop more efficient and sustainable chemical processes.
Structural Features and Their Influence on Chemical Reactivity and Selectivity
The chemical behavior of this compound is intrinsically linked to its molecular structure. A detailed structural analysis reveals the key features that govern its reactivity and selectivity in chemical transformations. wikipedia.orguclouvain.belibretexts.org
The molecule consists of a central acetone (B3395972) core with an isopropoxy group (-OCH(CH3)2) attached to one of the methyl groups. nih.gov The presence of the carbonyl group (C=O) makes the molecule susceptible to nucleophilic attack at the carbonyl carbon. youtube.com This is a characteristic reaction of ketones and allows for a wide range of transformations, including reductions, additions, and condensations. The carbonyl carbon has a partial positive charge due to the electronegativity of the oxygen atom, making it an electrophilic center. youtube.com
The ether linkage (-O-) in the isopropoxy group introduces another reactive site. The oxygen atom possesses lone pairs of electrons, which can participate in hydrogen bonding and act as a Lewis base. The ether bond itself can be cleaved under certain conditions, although it is generally more stable than the carbonyl group.
The steric bulk of the isopropyl group can also influence the selectivity of reactions. In reactions where a nucleophile attacks the carbonyl carbon, the approach of the nucleophile can be sterically hindered by the adjacent isopropoxy group. This steric effect can lead to diastereoselectivity in certain reactions, favoring the formation of one stereoisomer over another.
Interactive Data Tables
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H12O2 nih.gov |
| Molecular Weight | 116.16 g/mol nih.gov |
| IUPAC Name | 1-(propan-2-yloxy)propan-2-one nih.gov |
| Boiling Point | 139-142 °C chemicalbook.com |
| Density | 0.883±0.06 g/cm³ (Predicted) chemicalbook.com |
| Appearance | Colorless to pale yellow liquid cymitquimica.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. cymitquimica.com |
Synonyms for this compound
| Synonym |
| 1-Isopropoxy-2-propanone chemicalbook.com |
| 2-Propanone, 1-(1-methylethoxy)- chemicalbook.com |
| Isopropyl 2-oxopropanoate cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yloxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICINPWJIHTHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Isopropoxyacetone
Established Laboratory-Scale Syntheses and Reaction Pathways
The preparation of 1-isopropoxyacetone can be achieved through several distinct synthetic strategies, primarily involving acid-catalyzed condensation or nucleophilic substitution reactions.
Acid-Catalyzed Condensation Reactions
One of the described primary synthesis routes for this compound involves the acid-catalyzed condensation of acetone (B3395972) and isopropyl alcohol smolecule.combenchchem.com.
This method proposes a reaction pathway initiated by the protonation of the carbonyl oxygen in acetone by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The isopropoxide ion, derived from isopropyl alcohol, acts as the nucleophile, attacking the activated carbonyl group. This attack leads to the formation of a hemiacetal intermediate. Subsequent dehydration of this hemiacetal, facilitated by the acidic conditions, yields this compound benchchem.com. While direct condensation of simple ketones and alcohols often leads to acetals or ketals, this specific mechanism highlights the formation of an alpha-alkoxy ketone.
Table 1: Proposed Acid-Catalyzed Condensation Mechanism for this compound
| Step | Description | Key Intermediates/Species |
| 1 | Protonation of Acetone Carbonyl Oxygen | Acetone, H⁺ |
| 2 | Nucleophilic Attack by Isopropoxide Ion | Hemiacetal intermediate |
| 3 | Dehydration of Hemiacetal | This compound |
Optimization of this acid-catalyzed condensation reaction involves systematic variation of several parameters. These include the choice of solvent polarity, the type of acid catalyst employed (e.g., homogeneous or heterogeneous acids), reaction temperature, and the stoichiometry of the reactants benchchem.com. While specific kinetic data (e.g., rate constants) or detailed thermodynamic analyses for the formation of this compound via this route are not extensively detailed in the provided literature, these factors are crucial for maximizing yield and purity benchchem.com.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions, particularly the Williamson ether synthesis, represent a significant strategy for constructing the carbon-oxygen bond in this compound.
This approach typically involves the reaction of a haloacetone, such as chloroacetone (B47974) or bromoacetone, with an isopropoxide salt (e.g., sodium isopropoxide) wikipedia.org. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the isopropoxide anion, a strong nucleophile, attacks the electrophilic alpha-carbon atom of the haloacetone. This nucleophilic attack leads to the displacement of the halide ion, which acts as a leaving group, thereby forming the desired ether linkage chemguide.co.ukbyjus.comnumberanalytics.comsavemyexams.comlibretexts.orglibretexts.orgsinica.edu.tw. Halo ketones are recognized as effective alkylating agents in such reactions wikipedia.org. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism and often requires a base to generate the alkoxide from the parent alcohol.
Table 2: Nucleophilic Substitution (Williamson Ether Synthesis) for this compound
| Reaction Type | General Reactants | Nucleophile | Electrophile (α-carbon) | Leaving Group | Mechanism | General Conditions |
| Williamson Ether Synthesis | Haloacetone (e.g., Chloroacetone) + Isopropoxide | Isopropoxide anion (e.g., NaOCH(CH₃)₂) | α-carbon of Haloacetone (e.g., CH₃-CO-CH₂-Cl) | Halide (Cl⁻) | SN2 | Base (to form alkoxide), Polar aprotic solvent, Moderate temperature |
Alkylation Strategies for Carbon-Oxygen Bond Formation
The formation of the carbon-oxygen bond in this compound can be broadly categorized under alkylation strategies. The most direct method, as discussed in the nucleophilic substitution section, is the Williamson ether synthesis. This strategy involves alkylating an appropriate oxygen nucleophile with an electrophilic species derived from acetone or vice-versa. Specifically, it entails the alkylation of an isopropoxide anion with a haloacetone, effectively introducing the isopropyl group via an ether linkage to the alpha-carbon of the acetone moiety smolecule.combenchchem.com. While other sophisticated methods for synthesizing α-alkoxyketones exist, such as those involving α-alkoxyketimines researchgate.net, the Williamson ether synthesis remains a fundamental and accessible route for laboratory-scale preparation of this compound.
Compound Names Mentioned:
| Common Name | IUPAC Name | CAS Number |
| This compound | 1-(Propan-2-yloxy)propan-2-one | 42781-12-4 |
Dehydrogenation Pathways
A potential synthetic route for this compound involves the catalytic dehydrogenation of 1-isopropoxy-2-propanol (B1605520). This process aims to convert the alcohol functionality to a carbonyl group, yielding the target ketone. While specific catalysts and conditions for this particular transformation are not extensively detailed in the provided literature, general principles of alcohol dehydrogenation offer insight. Transition metal catalysts, such as those based on platinum, ruthenium, or copper, are often employed for the acceptorless dehydrogenation of alcohols to carbonyl compounds, typically operating under elevated temperatures and pressures cardiff.ac.uk. These catalysts facilitate the cleavage of C-H and O-H bonds, leading to the formation of the carbonyl group and hydrogen gas. For instance, studies on the oxidative dehydrogenation of isopropyl alcohol to acetone highlight the efficacy of catalysts like copper, silver, nickel, platinum, and various zeolites, often operating in the vapor phase lew.roresearchgate.netresearchgate.net. These related processes suggest that similar catalytic systems could be investigated for the dehydrogenation of 1-isopropoxy-2-propanol to produce this compound.
Emerging Synthetic Strategies and Process Intensification
Emerging strategies focus on developing more efficient and sustainable methods for synthesizing this compound, including biocatalytic routes and one-pot protocols.
Biocatalytic Synthesis Routes for this compound
While specific biocatalytic pathways for the synthesis of this compound are not detailed in the provided literature, biocatalysis represents a promising area for developing greener and more selective chemical processes magtech.com.cnmdpi.com. Biocatalytic approaches, utilizing enzymes or whole microbial cells, offer advantages such as high chemo-, regio-, and enantioselectivity, along with milder reaction conditions and reduced environmental impact compared to traditional chemical synthesis magtech.com.cnmdpi.com. Enzymes like oxidoreductases or hydrolases could potentially be engineered or identified to catalyze the formation of the ether linkage or the ketone functionality in this compound. The development of such routes would align with the growing demand for sustainable chemical manufacturing.
Optimization of Synthetic Conditions for Enhanced Yield and Purity
Optimizing reaction parameters such as solvent systems and catalytic species is crucial for maximizing the yield and purity of this compound.
Design and Selection of Catalytic Species and Loading
The efficiency of this compound synthesis is heavily dependent on the selection of appropriate catalytic species and their optimal loading. For the acid-catalyzed condensation of acetone and isopropyl alcohol, various acid catalysts can be employed, including mineral acids (e.g., sulfuric acid, hydrochloric acid) or solid acid catalysts such as ion-exchange resins or zeolites benchchem.comsmolecule.com. Solid acid catalysts are often preferred for their ease of separation and recyclability. In related alcohol transformations, such as the oxidative dehydrogenation of isopropyl alcohol to acetone, catalysts like copper, palladium, and zeolites have demonstrated high activity and selectivity lew.roresearchgate.netresearchgate.net. The precise loading of the catalyst is critical; insufficient loading may lead to slow reaction rates and low conversion, while excessive loading can sometimes promote unwanted side reactions or increase costs. Optimization studies are essential to determine the ideal catalyst type and concentration for achieving high yields and purity of this compound.
Table 1: Illustrative Catalysts and Conditions in Related Alcohol Transformations
Effects of Temperature and Pressure on Reaction Kinetics and Equilibrium
The synthesis of this compound, primarily achieved through the acid-catalyzed condensation of acetone and isopropyl alcohol, is significantly influenced by both temperature and pressure, which dictate reaction kinetics and equilibrium benchchem.com. Understanding these effects is crucial for optimizing yield, purity, and reaction efficiency in industrial and laboratory settings.
General Principles of Temperature and Pressure on Reaction Rates:
In chemical kinetics, temperature and pressure are fundamental parameters that govern the rate at which a reaction proceeds. An increase in temperature generally accelerates reaction rates by increasing the kinetic energy of reactant molecules. This leads to more frequent collisions and a higher proportion of collisions possessing sufficient energy (activation energy) to overcome the energy barrier and form products mt.comatascientific.com.aursc.org. Pressure, particularly in gaseous reactions, also increases the frequency of molecular collisions by increasing reactant concentration, thereby enhancing reaction rates mt.comatascientific.com.aursc.org. While pressure effects are less pronounced in liquid-phase reactions, they can still influence solubility and phase behavior, indirectly impacting kinetics.
Impact on this compound Synthesis:
The condensation reaction between acetone and isopropyl alcohol to form this compound is a reversible process where temperature and pressure play critical roles in managing both the speed of the reaction and the extent to which it proceeds towards completion.
Temperature Effects on Kinetics: Higher temperatures generally accelerate the acid-catalyzed condensation of acetone and isopropyl alcohol, leading to faster formation of this compound benchchem.comfrontiersin.org. For instance, reactions catalyzed by sulfuric acid (H₂SO₄) are typically conducted in the range of 60–80°C benchchem.com. Milder catalysts, such as p-toluenesulfonic acid (p-TsOH), allow for reactions at lower temperatures (50–60°C) while still achieving good yields, often between 78–85% benchchem.com. Heterogeneous catalysts, like H-ZSM-5, have demonstrated high conversions (up to 92%) at elevated temperatures of 120°C benchchem.com. The activation energy, a measure of how sensitive the reaction rate is to temperature changes, is reported to be between 65–75 kJ/mol for H₂SO₄-catalyzed reactions and is reduced to 50–60 kJ/mol when using catalysts like Amberlyst-15 benchchem.com. This indicates that catalysts can significantly lower the energy barrier, allowing for efficient reaction at lower temperatures or faster rates at higher temperatures.
Pressure Effects on Kinetics and Phase Control: In industrial continuous flow reactor designs, maintaining specific pressure ranges is vital for process stability and efficiency. Pressures between 3–5 bar are commonly employed to ensure that the reaction mixture, which includes volatile components like acetone, remains in the liquid phase benchchem.com. This phase control is essential for consistent reaction kinetics and effective mass transfer between reactants and catalysts. While direct kinetic acceleration from pressure in liquid-phase systems is generally less significant than temperature effects, maintaining appropriate pressure is critical for process integrity. For example, some heterogeneous catalytic processes utilizing zeolites like H-ZSM-5 have been reported to operate effectively at pressures around 2 bar benchchem.com.
Effects on Equilibrium: The synthesis of this compound is an equilibrium-limited reaction, with water being a byproduct. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the formation of the desired product, this compound benchchem.com. Temperature influences the equilibrium constant, but its primary role in this synthesis is often to increase the reaction rate. Industrial processes frequently integrate distillation techniques, such as using a temperature gradient from 80°C to 120°C in a tubular reactor with distillation zones, to continuously remove water, thereby overcoming equilibrium limitations and maximizing product yield benchchem.com.
Summary of Conditions and Performance:
The choice of catalyst, temperature, and pressure significantly impacts the yield and efficiency of this compound synthesis. The following table illustrates comparative performance data from various catalytic approaches:
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Byproducts |
| H₂SO₄ | 70 | 1 | 75 | Diisopropyl ether |
| p-TsOH | 55 | 1 | 82 | Trace ketals |
| H-ZSM-5 | 120 | 2 | 92 | None |
| Amberlyst-15 | 100 | 1 | 88 | <1% oligomers |
Data adapted from Source benchchem.com.
Compound List
this compound
Chemical Reactivity and Transformation Mechanisms of 1 Isopropoxyacetone
In-Depth Mechanistic Investigations
Electronic Effects: The oxygen atom in the isopropoxy group is electronegative and will withdraw electron density from the α-carbon via the inductive effect (-I effect). This effect can be transmitted to the carbonyl carbon, potentially increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to a simple ketone like acetone (B3395972).
Steric Effects: The bulky isopropoxy group provides considerable steric hindrance at the C1 alpha-position and on one face of the carbonyl group. This hindrance would likely:
Direct Nucleophilic Attack: Influence the trajectory of incoming nucleophiles in addition reactions. Attack may be favored from the side opposite the isopropoxy group.
Enolate Formation: Make the removal of the proton from the C1 methylene group more difficult compared to the C3 methyl group. Consequently, in base-catalyzed reactions, the enolate formed by deprotonation of the methyl group is expected to be the major intermediate.
Stereoselectivity: In reductions or additions of organometallic reagents, the steric bulk could lead to some degree of diastereoselectivity if another chiral center is present or introduced.
Mechanistic pathways are often a balance between these competing electronic and steric factors. For example, while the electronic effect might activate the carbonyl group, the steric effect might slow the rate of nucleophilic attack compared to a less hindered ketone. Detailed kinetic studies would be required to quantify these effects and determine the precise transition state structures for its various reactions. nih.gov
Elucidation of Electron Flow and Reaction Pathways
The chemical behavior of 1-isopropoxyacetone is best understood by examining the electron flow during its characteristic reactions. As with other ketones, the carbonyl group is polarized, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. youtube.comyoutube.com
Two of the most significant reaction pathways for this compound are nucleophilic addition and aldol (B89426) condensation.
Nucleophilic Addition: In this reaction, a nucleophile attacks the electrophilic carbonyl carbon. The mechanism involves the movement of the pi electrons of the carbonyl bond to the oxygen atom, resulting in a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. The general electron flow for a base-catalyzed nucleophilic addition to this compound can be depicted as follows:
Step 1: Nucleophilic Attack. A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon of this compound. The pi electrons from the carbon-oxygen double bond move to the oxygen atom.
Step 2: Protonation. The resulting tetrahedral alkoxide intermediate is protonated by a proton source (e.g., water or a mild acid) to form the final alcohol product.
Under acidic conditions, the reaction mechanism is altered. The carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. youtube.comwikipedia.org
Aldol Condensation: this compound possesses alpha-hydrogens (on the methyl group), which are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of this compound. wikipedia.orgwikipedia.org The reaction pathway, in the presence of a base, proceeds as follows:
Step 1: Enolate Formation. A base removes an alpha-hydrogen from this compound, forming an enolate intermediate.
Step 2: Nucleophilic Attack. The enolate attacks the carbonyl carbon of a second molecule of this compound, forming a new carbon-carbon bond and a β-hydroxy ketone (an aldol addition product).
Step 3: Dehydration. Upon heating, the aldol addition product can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated ketone, which is a thermodynamically stable conjugated system. chemistrysteps.comlibretexts.org
Identification and Characterization of Transient Reaction Intermediates
The transformation of this compound proceeds through various short-lived, high-energy transient reaction intermediates. taylorandfrancis.com While direct isolation of these species is often challenging, their existence is inferred from mechanistic studies and they can be characterized using spectroscopic techniques. nih.gov
Key transient intermediates in the reactions of this compound include:
Tetrahedral Alkoxide Intermediate: This intermediate is formed during nucleophilic addition reactions. It is characterized by an sp³-hybridized carbon that was formerly the sp²-hybridized carbonyl carbon, and a negatively charged oxygen atom. libretexts.org
Enolate Ion: This is the key intermediate in base-catalyzed reactions involving the alpha-carbon, such as the aldol condensation. The enolate of this compound is a resonance-stabilized species where the negative charge is delocalized between the alpha-carbon and the oxygen atom of the former carbonyl group. wikipedia.org
Protonated Carbonyl (Oxonium Ion): In acid-catalyzed reactions, the initial intermediate is the protonated form of this compound. This species is significantly more electrophilic than the neutral molecule, facilitating attack by weak nucleophiles. youtube.com
The characterization of such intermediates often relies on indirect methods or advanced spectroscopic techniques like mass spectrometry and NMR spectroscopy under specific reaction conditions designed to prolong the lifetime of the intermediate. nih.gov
Kinetic Studies of this compound Transformations
Detailed kinetic studies specifically on the transformations of this compound are not extensively available in the scientific literature. However, the kinetics of its reactions can be inferred from the general principles governing nucleophilic additions and aldol condensations of ketones.
The rate of nucleophilic addition to this compound is influenced by several factors:
Steric Hindrance: The isopropoxy group and the methyl group flanking the carbonyl carbon create some steric hindrance, which may slow the rate of attack by bulky nucleophiles compared to less hindered ketones. libretexts.org
Electronic Effects: The isopropoxy group is an electron-donating group through induction, which slightly reduces the electrophilicity of the carbonyl carbon, potentially leading to a slower reaction rate compared to acetone.
Nucleophile Strength: The rate of reaction is highly dependent on the concentration and nucleophilicity of the attacking species. Strong nucleophiles will react faster than weak nucleophiles. youtube.com
A study on the reaction of Criegee intermediates (CH₂OO) with acetone provides some insight into the reactivity of the carbonyl group, though this is a very specific reaction. The study determined a rate constant for this reaction, highlighting the feasibility of such kinetic measurements for carbonyl compounds. nsf.gov
Table 1: Factors Influencing the Reaction Kinetics of this compound
| Factor | Influence on Reaction Rate | Rationale |
| Steric Hindrance | Decreases rate | The bulky isopropoxy group can physically block the approach of nucleophiles to the carbonyl carbon. |
| Electronic Effects | Decreases rate | The electron-donating nature of the isopropoxy group reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. |
| Nucleophile Strength | Increases rate | Stronger nucleophiles are more reactive towards the electrophilic carbonyl carbon. |
| Base Concentration | Increases rate (for aldol) | Higher base concentration leads to a faster formation of the enolate intermediate required for the aldol reaction. |
| Temperature | Increases rate | Higher temperatures provide more kinetic energy for molecules to overcome the activation energy barrier. |
Derivatization Chemistry and Analog Synthesis
Formation of Diverse Functionalized Derivatives
The carbonyl group of this compound is a prime site for derivatization, allowing for the synthesis of a wide array of functionalized molecules. This process involves the chemical modification of the molecule to alter its properties, often to enhance its detection for analytical purposes or to create new compounds with specific functionalities. libretexts.orgnih.gov
Common derivatization reactions for ketones like this compound include:
Formation of Hydrazones: Reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) yields a 2,4-dinitrophenylhydrazone, which is a crystalline solid with a characteristic melting point, traditionally used for the identification of aldehydes and ketones. libretexts.org
Formation of Oximes: Reaction with hydroxylamine (NH₂OH) produces an oxime.
Formation of Semicarbazones: Reaction with semicarbazide (NH₂NHCONH₂) forms a semicarbazone.
Reductive Amination: The carbonyl group can be converted to an amine through a two-step process involving the formation of an imine or enamine intermediate followed by reduction.
Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various alkenes.
These derivatization reactions typically proceed via a nucleophilic addition mechanism, often followed by an elimination of water. libretexts.org
Comparative Reactivity Studies of Structurally Related Compounds
While direct comparative reactivity studies involving this compound are scarce, its reactivity can be compared to structurally related ketones, such as acetone and methoxyacetone, based on fundamental electronic and steric principles.
Acetone (Propan-2-one): Acetone is less sterically hindered than this compound due to the presence of two methyl groups compared to a methyl and a larger isopropoxy group. This would suggest that acetone may react faster in nucleophilic addition reactions with bulky nucleophiles. Electronically, the isopropoxy group in this compound is more electron-donating than the methyl group in acetone, which would make the carbonyl carbon of acetone slightly more electrophilic and thus more reactive towards nucleophiles.
Methoxyacetone (1-methoxypropan-2-one): Methoxyacetone is a closer structural analog. The methoxy group is less bulky than the isopropoxy group, so methoxyacetone would be expected to be sterically more accessible than this compound. Electronically, both the methoxy and isopropoxy groups are electron-donating, but the larger alkyl chain of the isopropoxy group may have a slightly stronger inductive effect, potentially making this compound marginally less reactive.
Table 2: Predicted Relative Reactivity of Ketones
| Compound | Steric Hindrance at Carbonyl | Electronic Effect of Substituent | Predicted Reactivity towards Nucleophilic Addition |
| Acetone | Low | Weakly electron-donating (methyl) | Highest |
| Methoxyacetone | Moderate | Electron-donating (methoxy) | Intermediate |
| This compound | High | Electron-donating (isopropoxy) | Lowest |
These predictions are based on general principles and would require experimental validation through kinetic studies to confirm the precise reactivity order.
Advanced Spectroscopic and Analytical Characterization in Research of 1 Isopropoxyacetone
Chromatographic Methodologies for Separation and Quantification
Gas Chromatography (GC) for Purity Validation and Reaction Progress
Gas Chromatography (GC) is a fundamental technique for assessing the purity of volatile organic compounds and for monitoring the progress of chemical reactions benchchem.comchromatographyonline.comazom.com. GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For 1-Isopropoxyacetone, GC can be utilized to determine its purity by quantifying the area percentage of the main peak relative to any other eluting components benchchem.comtajhizkala.irdawnscientific.comchem-lab.be. Research findings indicate that GC analysis, often using a DB-5 column, can confirm purity levels exceeding 99.5% benchchem.com. Furthermore, by analyzing samples taken at various time points during the synthesis of this compound, GC can track the consumption of starting materials and the formation of the product, thereby providing crucial data for optimizing reaction conditions and yields benchchem.comazom.com. The volatility and thermal stability of this compound are key factors enabling its effective analysis by GC dawnscientific.com.
High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique essential for analyzing complex mixtures and for assessing the purity of less volatile or thermally labile compounds, or when higher resolution is required compared to GC chromatographyonline.comnews-medical.netonlineorganicchemistrytutor.comnih.gov. In the context of this compound, HPLC can be employed to separate and quantify the compound from reaction mixtures or potential impurities, especially if they are not sufficiently volatile for GC benchchem.comresearchgate.netplos.orgresearchgate.net. HPLC methods, often utilizing reversed-phase chromatography with C18 columns, can be developed to achieve specific separations, with detection typically performed using UV-Vis detectors at characteristic wavelengths researchgate.netnih.govijpsonline.comresearchgate.net. For instance, HPLC traces are frequently submitted as proof of purity for compound libraries royalsocietypublishing.org. The analysis of alkoxy ketones and related compounds often involves mobile phases such as mixtures of acetonitrile (B52724) or methanol (B129727) with water, sometimes with additives like trifluoroacetic acid (TFA) or triethylamine (B128534) researchgate.netnih.govresearchgate.net.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and qualitative method for monitoring the progress of organic reactions, including the synthesis of compounds like this compound researchgate.netchemistryhall.comoregonstate.edursc.orggoogle.com. TLC separates compounds based on their polarity by allowing them to migrate up a stationary phase (typically silica (B1680970) gel or alumina) on a plate, driven by a mobile phase (eluent). For molecules with mild polarity, such as ethers and ketones, a common mobile phase system involves mixtures of hexane (B92381) and ethyl acetate (B1210297) chemistryhall.comoregonstate.edu. By spotting aliquots of the reaction mixture alongside standards of starting materials and product onto a TLC plate, researchers can visually track the disappearance of reactants and the appearance of the product. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification and comparison rsc.orgrsc.org. TLC is particularly useful for quickly assessing whether a reaction has gone to completion or if further optimization is needed researchgate.netoregonstate.edu.
Infrared (IR) Spectroscopy for Functional Group Transformations
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule and for monitoring chemical transformations, such as those occurring during the synthesis of this compound onlineorganicchemistrytutor.comlibretexts.orgyoutube.comlibretexts.org. The presence of specific bonds within this compound, namely the carbonyl (C=O) group of the ketone and the ether (C-O) linkage, results in characteristic absorption bands in the IR spectrum. Ketones typically exhibit a strong C=O stretching absorption in the range of 1705-1725 cm⁻¹ libretexts.orgyoutube.comlibretexts.org. The ether linkage (C-O) shows a strong absorption band in the region of 1050-1150 cm⁻¹ libretexts.orgopenstax.org. By comparing the IR spectrum of the synthesized product with that of known standards or by observing changes in these specific absorption bands during a reaction, chemists can confirm the formation of the desired functional groups and the successful transformation of reactants onlineorganicchemistrytutor.comyoutube.com. For example, if the synthesis involves the formation of the ether linkage or the ketone functionality, IR spectroscopy can directly confirm these structural features youtube.comlibretexts.org.
Integration of Analytical Techniques for Comprehensive Reaction Analysis
A comprehensive understanding of a chemical synthesis, including the purity of the product and the efficiency of the reaction, is best achieved by integrating multiple analytical techniques chromatographyonline.comnews-medical.netonlineorganicchemistrytutor.comnih.govroyalsocietypublishing.orgwikipedia.orgalwsci.comnih.govhidenanalytical.com. For this compound, combining GC for purity assessment and reaction monitoring, HPLC for analyzing complex mixtures or confirming purity, TLC for rapid reaction tracking, and IR spectroscopy for functional group confirmation provides a robust analytical framework. Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often coupled with chromatography (e.g., GC-MS, LC-MS) to provide definitive structural elucidation and quantitative analysis chromatographyonline.comazom.comnews-medical.netonlineorganicchemistrytutor.comnih.govalwsci.comhidenanalytical.com. GC-IR, which couples the separation power of GC with the identification capabilities of IR spectroscopy, is another hybrid technique that can offer detailed molecular information news-medical.netalwsci.com. This multi-technique approach ensures that the synthesized this compound meets the required purity standards and that its structure is unequivocally confirmed.
Theoretical and Computational Chemistry Studies of 1 Isopropoxyacetone
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are pivotal in understanding the fundamental properties of molecules like 1-Isopropoxyacetone. These methods allow for the detailed analysis of molecular geometry, electronic distribution, and spectroscopic signatures without the need for direct experimentation in the initial stages.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for geometry optimization, where the most stable arrangement of atoms in a molecule is sought, and for calculating the total energy of the system. Studies often utilize DFT with various functional and basis set combinations, such as the B3LYP functional with the 6-311G(d,p) basis set, to achieve a balance between accuracy and computational cost researchgate.netresearchgate.net. These calculations provide optimized bond lengths, bond angles, and dihedral angles, defining the molecule's equilibrium geometry. The calculated energies from these optimizations are crucial for understanding the molecule's stability and for predicting thermodynamic properties researchgate.netresearchgate.netaspbs.comipcms.fr.
While specific optimized geometry parameters for this compound were not detailed in the provided search snippets, typical DFT calculations would yield values for bond lengths (e.g., C-O, C-C, C-H) and bond angles (e.g., C-C-O, O-C-C). These parameters are essential for characterizing the molecule's three-dimensional structure.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting various spectroscopic properties of molecules. For this compound, these calculations can predict infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Visible absorption spectra researchgate.netresearchgate.netepj-conferences.orgresearchgate.netrsc.org.
Vibrational Spectroscopy (IR): DFT calculations can predict harmonic vibrational frequencies. These calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to account for anharmonicity and other approximations, allowing for comparison with experimental IR spectra. Detailed analysis of these predicted frequencies helps in assigning specific vibrational modes (e.g., C=O stretch, C-O stretch, C-H stretches) and confirming the molecular structure researchgate.netresearchgate.net.
NMR Spectroscopy: While not explicitly detailed for this compound in the snippets, computational methods can predict ¹H and ¹³C NMR chemical shifts, which are vital for structural elucidation and verification against experimental NMR data researchgate.net.
UV-Visible Spectroscopy: TD-DFT calculations are employed to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Visible spectra. Comparison of these computed spectra with experimental data aids in understanding the electronic transitions within the molecule researchgate.netepj-conferences.orgresearchgate.net.
The accuracy of these predictions is often validated by comparing the computed results with experimentally obtained spectroscopic data, with good agreement generally observed, reinforcing the reliability of the computational models researchgate.netresearchgate.netepj-conferences.org.
Analysis of Molecular Electrostatic Potential (MEP) and Mulliken Atomic Charges
The distribution of electron density within a molecule significantly influences its reactivity and intermolecular interactions. Computational studies analyze this distribution through Molecular Electrostatic Potential (MEP) surfaces and Mulliken atomic charges.
Molecular Electrostatic Potential (MEP): The MEP surface visualizes the electrostatic potential around a molecule, highlighting regions of positive (electron-deficient) and negative (electron-rich) charge. This analysis is crucial for identifying potential sites for electrophilic or nucleophilic attack, predicting hydrogen bonding interactions, and understanding molecular recognition processes researchgate.netresearchgate.netuni-muenchen.deosti.gov. For this compound, MEP maps would indicate electron-rich areas, likely around the oxygen atoms, and electron-deficient regions.
| Atom Type | Calculated Mulliken Charge (e) |
| Carbonyl C | +0.35 to +0.45 (typical range) |
| Carbonyl O | -0.40 to -0.50 (typical range) |
| Ether O | -0.30 to -0.40 (typical range) |
| Isopropyl C | -0.05 to +0.05 (typical range) |
| Methyl C | -0.05 to +0.05 (typical range) |
| Methylene C | -0.05 to +0.05 (typical range) |
| Hydrogen | +0.05 to +0.15 (typical range) |
Note: Specific numerical values for this compound were not found in the provided snippets. The table above presents typical ranges for similar functional groups based on general DFT studies.
Computational Modeling of Reaction Pathways and Energetics
Computational chemistry provides powerful tools for dissecting chemical reactions, including the identification of transition states and the elucidation of reaction mechanisms.
Transition State Characterization and Activation Energy Determination
Understanding the kinetics of a chemical reaction requires identifying its transition state (TS) – the highest energy point along the reaction coordinate between reactants and products fossee.insolubilityofthings.comfaccts.de. Computational methods, such as DFT, are employed to locate these transition state structures and calculate the associated activation energy (Ea). The activation energy represents the minimum energy required for a reaction to occur, and a higher Ea generally implies a slower reaction rate fossee.insolubilityofthings.com.
Geometry optimization techniques, often using algorithms like BFGS or eigenvector following, are used to converge on the saddle point of the potential energy surface that corresponds to the transition state faccts.deonetep.orgxmu.edu.cn. For reactions involving this compound, calculations would aim to identify the TS for processes like its synthesis (e.g., acid-catalyzed condensation of acetone (B3395972) and isopropyl alcohol) or its decomposition/reaction in further synthetic steps. The calculated activation energies are critical for predicting reaction rates and comparing them with experimental kinetic data fossee.inbenchchem.com.
| Reaction Step / Process | Calculated Activation Energy (kJ/mol) |
| Synthesis (example) | 50–75 (typical range for acid catalysis) |
| Decomposition (example) | Varies based on pathway |
Note: Specific activation energy values for this compound were not found in the provided snippets. The table above indicates typical ranges for similar acid-catalyzed reactions.
Reaction Mechanism Elucidation via Computational Simulations
For this compound, computational modeling could be used to:
Elucidate Synthesis Mechanisms: Detail the protonation steps, nucleophilic attacks, and dehydration processes involved in its formation from acetone and isopropyl alcohol benchchem.com.
Investigate Reactivity: Predict the preferred pathways for reactions it might undergo, such as oxidation, reduction, or nucleophilic addition at the carbonyl group.
Analyze Catalysis: Understand how catalysts (e.g., acids) lower the activation energy by stabilizing transition states or intermediates diva-portal.org.
By simulating these pathways, computational chemistry provides a molecular-level view of chemical transformations, complementing experimental observations and guiding the design of new synthetic strategies or understanding reaction outcomes aspbs.comdiva-portal.orgchemrxiv.org.
Correlation of Theoretical Predictions with Experimental Observations in this compound Research
The accurate characterization of chemical compounds like this compound relies heavily on the synergy between theoretical predictions and experimental observations. Correlating data derived from computational chemistry with results obtained from spectroscopic and analytical techniques provides a robust framework for understanding molecular structure, properties, and reactivity. This section focuses on the methodologies and significance of correlating theoretical predictions with experimental findings, particularly in the context of spectroscopic data relevant to this compound.
Theoretical Computational Approaches for Spectroscopic Properties
Computational chemistry, especially Density Functional Theory (DFT), plays a pivotal role in predicting various molecular properties that can be directly compared with experimental measurements. For a compound such as this compound, theoretical calculations can accurately predict:
Molecular Geometry : Optimized bond lengths, bond angles, and dihedral angles, which form the basis for other property calculations.
Vibrational Frequencies : Theoretical IR and Raman spectra, which can be assigned to specific functional groups and molecular vibrations. These calculations often employ functionals like B3LYP or PBE0 with basis sets such as 6-31G* or larger mdpi.comuni-bonn.deq-chem.com.
Nuclear Magnetic Resonance (NMR) Chemical Shifts : Predicted ¹H and ¹³C NMR chemical shifts, typically calculated using methods like Gauge-Including Atomic Orbitals (GIAO) mdpi.comq-chem.com.
These theoretical predictions serve as a valuable benchmark against which experimental data can be validated, aiding in the assignment of spectral features and confirming structural hypotheses.
Experimental Spectroscopic Techniques for Validation
Experimental spectroscopic techniques are indispensable for probing the physical and chemical characteristics of molecules. For this compound, the primary methods for validation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of this compound. ¹H NMR provides information about the different proton environments, including the characteristic splitting patterns expected from the isopropoxy group (a septet for the methine proton and a doublet for the methyl protons) and the methyl protons adjacent to the carbonyl. ¹³C NMR identifies the distinct carbon environments, particularly the carbonyl carbon and the carbons within the isopropoxy group mdpi.comq-chem.combenchchem.comnih.gov.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the presence of specific functional groups through their characteristic vibrational absorption bands. For this compound, key absorptions would include the strong carbonyl (C=O) stretching vibration, typically observed around 1700 cm⁻¹, and the C-O-C stretching vibrations of the ether linkage, often found in the 1000-1300 cm⁻¹ region benchchem.comresearchgate.netarxiv.org.
Correlation of Predicted and Observed Spectroscopic Data
The process of correlating theoretical predictions with experimental observations involves a direct comparison of calculated properties with their experimentally measured counterparts.
NMR Chemical Shift Correlation
The comparison of theoretically calculated ¹H and ¹³C NMR chemical shifts with experimentally determined values is a cornerstone of structural verification. A strong linear correlation between calculated and experimental shifts is a key indicator of the accuracy of the computational model and the correctness of the proposed structure and spectral assignments mdpi.comuni-bonn.denih.gov. For this compound, this would involve correlating the predicted chemical shifts for each unique proton and carbon atom with their observed signals in the NMR spectra. Deviations can often be attributed to factors such as solvent effects or the approximations inherent in the theoretical methods used.
Vibrational Frequency Correlation
Similarly, theoretical vibrational frequencies computed using DFT are compared with experimentally obtained IR spectra. Theoretical frequencies often appear higher than their experimental counterparts due to approximations in the potential energy surface calculations. Therefore, scaling factors are commonly applied to the calculated frequencies to achieve better agreement with experimental data, which aids in the precise assignment of specific vibrational modes researchgate.netarxiv.orgkbhgroup.in. For this compound, the correlation would focus on accurately predicting the frequencies of the carbonyl stretch and ether C-O-C stretches.
Illustrative Data Table: Correlation of Vibrational Frequencies
Given the absence of specific experimental spectroscopic data for this compound in the provided search results, the following table illustrates the process of correlating theoretical predictions with typical experimental values for the key functional groups present in the molecule.
| Functional Group / Property | Characteristic Vibration | Typical Experimental Value (cm⁻¹) | Hypothetical Calculated Value (cm⁻¹) | Difference (cm⁻¹) |
| Carbonyl (C=O) | Stretching | ~1700 | ~1740 | ~40 |
| Ether (C-O-C) | Asymmetric Stretch | ~1100 | ~1150 | ~50 |
| Methyl (C-H) | Asymmetric Stretch | ~2970 | ~3020 | ~50 |
| Methylene (C-H) | Asymmetric Stretch | ~2940 | ~2990 | ~50 |
| Methine (C-H) | Asymmetric Stretch | ~2900 | ~2950 | ~50 |
Note: The "Hypothetical Calculated Value" is illustrative and represents values that might be obtained from a typical DFT calculation before scaling. The "Difference" highlights the expected deviation that would be addressed by scaling factors or further computational refinement.
Significance and Challenges in Correlation
The successful correlation of theoretical predictions with experimental observations provides a powerful means of validating molecular structures and understanding subtle aspects of molecular behavior. It confirms the accuracy of computational models and enhances the reliability of spectral assignments. However, discrepancies can arise due to various factors, including:
Solvent Effects : Theoretical calculations are often performed in the gas phase, whereas experiments are conducted in solution, leading to differences in spectral properties arxiv.orgkbhgroup.in.
Basis Set Limitations : The choice of basis set in computational chemistry can influence the accuracy of calculated properties.
Approximations in Theoretical Methods : DFT and other methods involve approximations that can lead to deviations from experimental reality.
Addressing these challenges through careful selection of computational methods, basis sets, and by considering environmental effects is crucial for achieving high-fidelity correlations.
Compound List
this compound
1-Ethoxyacetone (mentioned as a related compound)
1-Methoxyacetone (mentioned as a related compound)
Applications and Utility of 1 Isopropoxyacetone in Advanced Organic Synthesis
Role as a Versatile Reagent and Specialized Solvent System
1-Isopropoxyacetone's dual nature as both a solvent and a reagent makes it a valuable asset in synthetic chemistry. Its ability to dissolve a wide array of organic compounds facilitates its use in various reaction media.
Building Block for the Synthesis of Complex Organic Architectures
As a fundamental organic building block, this compound provides a reactive carbonyl group that can undergo various transformations, enabling the construction of more intricate organic molecules.
This compound can serve as a precursor in multi-step synthetic sequences. Its carbonyl group is amenable to reactions such as aldol (B89426) condensations and nucleophilic additions, which are foundational for creating new carbon-carbon bonds smolecule.com. Furthermore, it can participate in oxidation reactions to yield carboxylic acids or other oxidized derivatives, and reduction reactions to form alcohols benchchem.com. These transformations highlight its potential as an intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals benchchem.com.
The reactive carbonyl functionality of this compound makes it a strategic component for forming new carbon-carbon bonds through reactions like aldol condensations or nucleophilic additions smolecule.com. While specific examples of its direct use in carbon-heteroatom bond formations are less detailed in the provided literature, its general reactivity profile suggests potential applications in such transformations, particularly through reactions involving its ether or carbonyl functionalities under appropriate catalytic conditions.
Intermediacy in Chemical Processes and Catalytic Cycles
This compound can function as an intermediate in various chemical processes. Its involvement in catalytic cycles, though not explicitly detailed for this specific compound, is a common role for similar organic molecules. For instance, in organocatalysis, ketone intermediates are crucial for generating reactive species like dioxiranes, which then facilitate catalytic transformations such as epoxidation wikipedia.org. The synthesis of this compound itself, often via acid-catalyzed condensation of acetone (B3395972) and isopropyl alcohol, involves intermediate hemiacetal formation benchchem.com.
Enzymatic Transformations and Biochemical Mechanism Studies
In biological research, this compound finds application in biochemical assays and studies related to metabolic pathways and enzyme interactions benchchem.com. Its structural similarity to certain biomolecules suggests its potential use as a model compound in drug discovery or enzyme function studies smolecule.com. Furthermore, it has been employed in research assessing enzyme kinetics and substrate specificity, providing insights into biochemical mechanisms smolecule.combenchchem.com. For example, lipase (B570770) enzymes can catalyze transesterification reactions involving substrates with isopropyl alcohol, indicating potential pathways where this compound or related structures might be involved in enzymatic transformations benchchem.com.
Data Tables
Table 1: Synthesis Catalysts and Conditions for this compound
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Byproducts |
| Sulfuric Acid (H₂SO₄) | 70 | 1 | 75 | Diisopropyl ether |
| p-Toluenesulfonic Acid (p-TsOH) | 55 | 1 | 82 | Trace ketals |
| Zeolites (H-ZSM-5) | 120 | 2 | 92 | None |
| Amberlyst-15 | 100 | 1 | 88 | <1% oligomers |
Note: Data compiled from synthesis studies of this compound benchchem.com.
Table 2: Comparative Properties of Related Compounds
| Compound Name | Structure Type | Unique Features | Potential Applications |
| This compound | Alkoxy Ketone | Isopropoxy group, polar carbonyl | Solvent, reagent, building block in organic synthesis, biochemical studies |
| 1-Methoxyacetone | Alkoxy Ketone | Methoxy group, lower boiling point | Solvent for low-temperature reactions |
| 2-Isopropoxy-3-methylbutan-2-one | Branched Alkoxy Ketone | Increased steric hindrance | Synthesis of complex organic compounds |
| 3-Hydroxy-2-butanone | Hydroxy Ketone | Hydroxyl group, different reactivity | Biochemical studies |
Note: Information based on comparative studies of similar compounds benchchem.com.
Table 3: Key Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents/Conditions | Major Products Formed |
| Oxidation | Conversion to corresponding carboxylic acids or other oxidized derivatives. | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic acids, oxidized derivatives |
| Reduction | Conversion to alcohols or other reduced forms. | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Alcohols, reduced derivatives |
| Substitution | Replacement of the isopropoxy group with other functional groups. | Various nucleophiles (specifics depend on desired product) | Substituted derivatives |
| Condensation | Carbonyl group participates in reactions like aldol condensations or nucleophilic additions. | Base or acid catalysts, nucleophiles | New carbon-carbon bonds, complex organic molecules |
Note: General reactivity patterns of this compound benchchem.com.
Investigations into Enzyme Kinetics and Substrate Specificity
Based on available scientific literature searches, specific and detailed investigations into the enzyme kinetics and substrate specificity of this compound are not prominently documented. Consequently, there are no readily available research findings detailing its quantitative kinetic parameters (such as Km or Vmax) or its specific substrate binding profiles with enzymes that can be presented here. Further targeted research would be required to elucidate these aspects of its biological activity.
Role as a Metabolic Intermediate in Chemical Pathways
This compound has been identified as a metabolite, indicating its involvement in biochemical pathways evitachem.comebi.ac.ukebi.ac.uk. As a metabolite, it represents an intermediate or product resulting from metabolic processes within biological systems. This classification suggests that this compound can be formed or utilized during the breakdown or synthesis of other compounds in living organisms. Its chemical structure, a methyl ketone with an isopropoxy group, places it within a class of compounds that can participate in various metabolic transformations. The identification of this compound as a metabolite (CHEBI:87595) signifies its role in metabolic pathways, although the specific pathways and its precise function within them require further detailed investigation ebi.ac.ukebi.ac.uk. Additionally, this compound has been detected as a volatile compound in certain biological contexts, such as fermenting coconut sap, with a reported retention index of 5.07 in one study researchgate.net.
Data Table: Characterization of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| IUPAC Name | 1-propan-2-yloxypropan-2-one | smolecule.com |
| Molecular Formula | C₆H₁₂O₂ | evitachem.comebi.ac.ukebi.ac.uk |
| Molecular Weight | Approximately 116.16 g/mol | smolecule.com |
| Biological Role | Metabolite | evitachem.comebi.ac.ukebi.ac.uk |
| Volatile Analysis | Retention Index: 5.07 | researchgate.net |
Catalysis in the Context of 1 Isopropoxyacetone Chemistry
Homogeneous Catalysis Applications
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in the same solution. This intimate mixing allows for high interaction between catalyst and reactant molecules, often leading to efficient reactions.
The primary synthesis route for 1-isopropoxyacetone involves the acid-catalyzed condensation of acetone (B3395972) (propan-2-one) and isopropyl alcohol (propan-2-ol) benchchem.com. This reaction proceeds through the protonation of the carbonyl oxygen in acetone, increasing its electrophilicity, followed by nucleophilic attack by the isopropoxide ion. The intermediate hemiacetal then undergoes dehydration to yield this compound benchchem.com.
Sulfuric Acid (H₂SO₄): A strong protic acid, H₂SO₄ is widely used due to its potent protonating capability. Typical reaction conditions involve temperatures between 60–80°C and atmospheric pressure, with catalyst loadings around 5–10 mol% benchchem.com.
p-Toluenesulfonic Acid (p-TsOH): This organic sulfonic acid offers milder reaction conditions, typically 50–60°C, which can help minimize side reactions. Yields of 78–85% have been reported using p-TsOH benchchem.com.
General principles of acid catalysis in organic chemistry highlight its role in enhancing electrophilicity, as seen in the protonation of carbonyl compounds like acetone, making them more susceptible to nucleophilic attack saskoer.ca. This is fundamental to the condensation reaction forming this compound.
While acid catalysis is well-established for the synthesis of this compound, direct literature examples detailing the specific application of base catalysis in the context of this compound's chemistry (either as a reactant, product, or solvent in a base-catalyzed transformation) were not prominently found in the provided search results. Generally, base catalysis in organic transformations often functions by increasing the nucleophilicity of species, such as converting water into hydroxide (B78521) ions, which are stronger nucleophiles saskoer.ca. Traditional bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common in industrial processes sciencenet.cn, but their specific role with this compound is not detailed in the accessible information.
Heterogeneous Catalysis Investigations
Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically solid catalysts used in liquid or gas-phase reactions. This offers advantages in catalyst separation and recovery.
Zeolites (e.g., H-ZSM-5): These solid acid catalysts provide shape-selective properties, which can reduce byproduct formation. Conversions of up to 92% have been reported for the synthesis of this compound using H-ZSM-5 at 120°C and 2 bar benchchem.com.
Sulfonic Acid Resins (e.g., Amberlyst-15): This ion-exchange resin acts as a solid acid catalyst and is suitable for continuous flow processes. It can achieve yields of 88% at 100°C with a residence time of 30 minutes benchchem.com.
Heterogeneous catalysts are often employed in industrial settings due to the ease of separating them from the reaction mixture, facilitating recycling and reducing operational costs pnnl.gov.
Table 1: Comparative Performance of Catalysts for this compound Synthesis
| Catalyst | Phase | Type | Typical Temperature (°C) | Pressure (bar) | Reported Yield (%) | Notes |
| Sulfuric Acid | Homogeneous | Brønsted Acid | 60–80 | 1 | ~75 | Widely used, strong protonation |
| p-Toluenesulfonic Acid | Homogeneous | Brønsted Acid | 50–60 | 1 | 78–85 | Milder conditions, reduced side reactions |
| H-ZSM-5 | Heterogeneous | Solid Acid | 120 | 2 | 92 | Shape-selective, minimal byproducts |
| Amberlyst-15 | Heterogeneous | Solid Acid Resin | 100 | 1 | 88 | Suitable for continuous flow |
Biocatalysis and Enzyme-Mediated Processes
Biocatalysis utilizes biological systems, such as enzymes or whole cells, to catalyze chemical reactions. These processes are often favored for their high selectivity, mild reaction conditions, and alignment with green chemistry principles ncl.res.inmdpi.comfrontiersin.org.
Lipases are a class of hydrolase enzymes that catalyze the hydrolysis of ester bonds and can also catalyze esterification and transesterification reactions. While extensive research exists on lipase-catalyzed transesterification for applications like biodiesel production nih.govmdpi.comjchps.comresearchgate.net, the provided literature does not detail specific applications of lipases directly involving this compound as a substrate or product. Studies typically focus on triglycerides and fatty acids as substrates for lipase-catalyzed transesterification nih.govmdpi.comjchps.comresearchgate.net, and other enzymes for different biotransformations unam.mxresearchgate.net. The general advantages of biocatalysis, such as high chemo-, regio-, and stereoselectivity, are well-recognized for various organic transformations ncl.res.innih.gov.
Catalyst Design and Optimization for this compound Reactions
The design and optimization of catalysts are critical for improving the efficiency, selectivity, and sustainability of chemical processes. Methodologies for catalyst development are continuously advancing, often employing computational approaches and machine learning.
Computational Chemistry and Machine Learning: Techniques such as density functional theory (DFT) and machine learning algorithms are increasingly used to predict catalyst performance, screen potential catalysts, and optimize reaction parameters nih.govnih.govrsc.org. These data-driven workflows can accelerate the identification of catalysts with improved selectivity and activity by recognizing complex structure-activity relationships nih.govnih.gov.
Chemoinformatics: This field aids in developing robust molecular descriptors that can be used to train predictive models for catalyst selection, enabling accurate predictions over a broad range of selectivity space nih.gov.
Customized Catalyst Development: Expertise in developing tailored catalytic systems, including chiral organocatalysts and enzyme engineering, allows for the creation of catalysts optimized for specific synthetic targets and reaction conditions nih.govevonik.com.
While specific optimization strategies for reactions directly involving this compound were not detailed in the provided snippets, these advanced methodologies are broadly applicable to enhancing catalytic processes for compounds like this compound.
Future Research Directions and Emerging Trends in 1 Isopropoxyacetone Chemistry
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing the reduction of waste, use of renewable resources, and design of safer chemical processes. sigmaaldrich.com Future research on 1-isopropoxyacetone is set to align with these principles, moving beyond traditional synthetic approaches.
Key research thrusts include the design of catalytic systems that utilize earth-abundant metals and environmentally benign oxidants. For instance, methods using molecular oxygen (O2) or hydrogen peroxide as the terminal oxidant in place of stoichiometric, waste-generating reagents are highly desirable. innoget.comresearchgate.net The development of polyoxometalate (POM) catalysts, which can facilitate aerobic oxidation reactions, represents a promising avenue for the selective synthesis of α-alkoxy ketones. innoget.com Furthermore, photoredox and electrochemical syntheses are emerging as powerful, green alternatives that allow for mild reaction conditions and high selectivity, minimizing energy consumption and hazardous waste. organic-chemistry.org
Another significant trend is the replacement of conventional volatile organic solvents with bio-based alternatives. core.ac.ukresearchgate.net Research into solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene, is gaining traction as a means to reduce the environmental footprint of chemical syntheses. nih.gov The application of these green solvents to the synthesis of this compound and related compounds is a critical area for future exploration. Recent advancements have focused on developing more environmentally friendly acid catalysts, such as solid acid catalysts, which can be more easily recovered and reused, thereby improving the sustainability of the synthesis process. smolecule.com
| Catalytic Approach | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Photoredox/Nickel Dual Catalysis | Uses visible light and a combination of photocatalysts and nickel catalysts. | Mild reaction conditions, high functional group tolerance, one-step synthesis from bench-stable materials. | researchgate.net |
| Visible-Light-Promoted Aerobic Oxidation | Metal-free system using visible light and air as the oxidant. | Avoids transition-metal contamination, uses a sustainable oxidant, scalable. | researchgate.net |
| Solid Acid Catalysis | Heterogeneous catalysts like zeolites or Amberlyst-15 replace soluble acids. | Easy catalyst recovery and reuse, reduced corrosive waste streams. | smolecule.com |
| Polyoxometalate (POM) Catalysis | Utilizes POMs with benign oxygen donors like O2. | High selectivity, catalyst regeneration, applicable to renewable feedstocks. | innoget.com |
Exploration of Novel Reactivity Patterns and Chemical Transformations
While this compound is a valuable synthetic intermediate, its full reactive potential remains largely untapped. Future research will likely focus on uncovering novel reactivity patterns that enable its use in a wider array of complex chemical transformations.
One major area of exploration involves the generation and application of alkoxy radicals from α-alkoxy ketone precursors. nih.govmdpi.com Photoredox catalysis has emerged as a key enabling technology in this domain, allowing for the formation of alkoxy radicals under mild conditions. These highly reactive intermediates can participate in a variety of transformations, including C-H functionalization and ring-opening reactions, providing access to complex molecular architectures that are otherwise difficult to synthesize. nih.govmdpi.com
Furthermore, the development of new catalytic enantioselective reactions is a persistent goal in organic synthesis. Future work will likely involve the design of chiral catalysts that can control the stereochemistry of reactions at the α- or α'-positions of this compound and its derivatives. researchgate.netrsc.org This would enable the synthesis of optically active building blocks crucial for the pharmaceutical and agrochemical industries. The reactivity of the carbonyl group can be leveraged for various transformations like aldol (B89426) condensations to form new carbon-carbon bonds. smolecule.com The exploration of its role in multicomponent reactions, where three or more reactants combine in a single operation, could also lead to the rapid assembly of molecular complexity from simple precursors.
Integration of Advanced Analytical and Computational Methodologies for Comprehensive Understanding
A deeper, fundamental understanding of the structure, properties, and reactivity of this compound is essential for its rational application in synthesis. The integration of advanced analytical and computational techniques is poised to provide unprecedented insights.
Advanced Analytical Techniques: Modern analytical methods are crucial for characterizing transient intermediates, elucidating reaction mechanisms, and ensuring product purity. iaea.orgresearchgate.net Techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are invaluable for structural elucidation. taylorandfrancis.com In-situ reaction monitoring using techniques like ReactIR (Fourier-transform infrared spectroscopy) or process NMR can provide real-time kinetic data, helping to optimize reaction conditions and understand complex reaction networks. The development of advanced chromatographic methods will also be essential for the separation and analysis of complex mixtures generated during the exploration of novel reactivity. researchgate.netbiotherapeuticsanalyticalsummit.com
Computational Methodologies: Computational chemistry offers a powerful lens through which to study chemical systems at the molecular level. core.ac.uk Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, predict transition state energies, and rationalize observed reactivity and selectivity. nih.gov This predictive power can guide experimental design, saving time and resources. Molecular dynamics (MD) simulations can provide insights into the role of solvent effects and the conformational behavior of this compound and its derivatives. nih.gov The development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can help in predicting the physicochemical properties and potential applications of novel compounds derived from this compound. core.ac.uk
| Methodology | Type | Specific Application Area | Expected Insights |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Analytical | Reaction monitoring and product characterization. | Precise mass determination for confirming molecular formulas of novel products and intermediates. |
| 2D NMR (COSY, HSQC, HMBC) | Analytical | Structural elucidation of complex derivatives. | Unambiguous assignment of proton and carbon signals, establishing connectivity in new molecules. |
| Density Functional Theory (DFT) | Computational | Mechanistic investigation of novel reactions. | Calculation of activation energies, prediction of regioselectivity and stereoselectivity, visualization of transition states. |
| Molecular Dynamics (MD) | Computational | Understanding intermolecular interactions. | Simulation of solvent effects, conformational analysis, and substrate-catalyst binding interactions. |
Expanding Applications in Specialized Organic and Materials Chemistry
The versatility of the α-alkoxy ketone motif suggests that this compound could find applications in diverse areas beyond its current use as a simple synthetic intermediate. researchgate.net A key future direction is to leverage its unique structure for the creation of high-value functional molecules and materials.
In organic synthesis , this compound can serve as a key building block for the synthesis of complex natural products and biologically active molecules. libretexts.org Its functional handles—the ketone and the ether—allow for orthogonal chemical modifications, enabling the construction of intricate molecular scaffolds. There is potential for its use in the synthesis of specialized heterocycles, which are prevalent in medicinal chemistry.
In materials chemistry , the reactivity of this compound could be exploited in polymer science. For example, it could be incorporated into polymer backbones or used as a precursor for functional monomers, imparting specific properties such as altered polarity, solubility, or thermal stability to the resulting materials. Its potential as a reactive solvent or an additive in formulations for coatings, resins, and adhesives is another area ripe for investigation. wikipedia.orgatamankimya.com The presence of both a polar carbonyl group and a less polar ether linkage gives it unique solvent properties that could be beneficial for dissolving a wide range of solutes. smolecule.com
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-Isopropoxyacetone to maximize yield and purity?
- Methodological Answer :
To optimize synthesis, systematically vary reaction parameters such as solvent polarity (e.g., acetone vs. ethers), catalyst type (acidic or basic conditions), temperature (room temperature vs. reflux), and stoichiometry. Use fractional distillation or column chromatography for purification. Validate purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC), and confirm structural integrity using H/C NMR and IR spectroscopy. For reproducibility, document all parameters in the experimental section, including reagent sources, purity, and equipment specifications .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
Prioritize H NMR for identifying proton environments (e.g., isopropoxy group splitting patterns) and C NMR for carbonyl and ether carbons. IR spectroscopy confirms the ketone (C=O stretch ~1700 cm) and ether (C-O-C ~1100 cm). For conflicting data, cross-validate with mass spectrometry (MS) for molecular ion peaks and elemental analysis. If discrepancies persist, re-examine sample purity, solvent artifacts, or isotopic impurities. Reference spectral databases (e.g., PubChem) for comparative analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry place away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services. Include a risk assessment in the experimental design, addressing flammability, toxicity, and environmental impact .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) be integrated with experimental data to elucidate the reaction mechanisms of this compound in organic syntheses?
- Methodological Answer :
Perform density functional theory (DFT) calculations to model transition states and intermediates in reactions involving this compound. Compare computed thermodynamic parameters (e.g., Gibbs free energy) with experimental kinetic data (e.g., Arrhenius plots). Validate computational models using isotopic labeling experiments or in situ spectroscopic monitoring (e.g., FTIR). Publish computational details (software, basis sets, convergence criteria) to ensure reproducibility .
Q. What strategies should be employed to address discrepancies between theoretical predictions and experimental observations in the physicochemical properties of this compound?
- Methodological Answer :
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments. For example, if predicted solubility differs from experimental results, re-examine solvent-solute interactions using Hansen solubility parameters or conduct controlled solubility assays. Use sensitivity analysis in computational models to identify variables (e.g., solvent polarity) requiring empirical refinement. Document contradictions transparently in the discussion section, proposing hypotheses for further testing .
Q. How can multivariate statistical analysis optimize synthesis parameters of this compound while minimizing side-product formation?
- Methodological Answer :
Employ response surface methodology (RSM) or factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors affecting yield and impurity profiles. For side-product minimization, apply principal component analysis (PCA) to GC-MS datasets to correlate reaction conditions with undesired byproducts. Publish raw datasets and statistical code in supplementary materials for peer validation .
Q. What experimental frameworks are suitable for analyzing the stability of this compound under varying storage conditions?
- Methodological Answer :
Design accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via HPLC and track decomposition kinetics using the Arrhenius equation. Compare experimental shelf-life predictions with real-time stability data. For mechanistic insights, isolate degradation products via preparative TLC and characterize them using MS/NMR. Include stability data in compound characterization protocols to guide storage recommendations .
Data Contradiction & Reproducibility
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
Conduct a systematic review adhering to PRISMA guidelines, assessing study quality (e.g., sample size, controls). Replicate key experiments under standardized conditions, controlling for variables like solvent purity and cell line passage number. Use meta-analysis to quantify heterogeneity between studies. If contradictions persist, propose collaborative inter-laboratory studies to identify hidden variables (e.g., assay sensitivity) .
Q. What steps ensure reproducibility when publishing synthetic protocols for this compound?
- Methodological Answer :
Provide granular experimental details: exact reagent grades (e.g., ≥99% purity), equipment models (e.g., NMR spectrometer frequency), and environmental conditions (e.g., humidity during crystallization). Use SI units and IUPAC nomenclature consistently. Deposit raw spectral data in public repositories (e.g., Zenodo) and include step-by-step videos or schematics in supplementary materials. Adhere to journal-specific guidelines for experimental documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
